An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid
Abstract
(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its precise three-dimensional structure, including its absolute configuration, is paramount to its biological activity and function within larger therapeutic molecules.[2] This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of this molecule, designed for researchers, analytical scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to confirming the molecule's identity, connectivity, and stereochemistry.
Introduction: The Imperative of Structural Integrity
In the realm of pharmaceutical sciences, the adage "structure dictates function" is a foundational principle. For chiral molecules like (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, this principle is magnified. The spatial arrangement of atoms at the chiral α-carbon defines its interaction with biological targets, such as enzymes and receptors, which are themselves chiral environments.[3][4] An incorrect stereoisomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity.
Caption: High-level workflow for complete structure elucidation.
Foundational Analysis: Confirming Molecular Formula and Connectivity
The first phase of analysis establishes the molecule's basic constitution: its elemental composition and the bonding arrangement of its atoms.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is the definitive technique for determining molecular weight and confirming the elemental formula. For a halogenated compound, it provides a uniquely characteristic isotopic pattern.[5]
Causality: (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid (C₉H₉Cl₂NO₂) contains two chlorine atoms.[6] Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio is the key to identification.[7][8] A molecule with two chlorine atoms will exhibit a distinctive pattern of peaks:
-
M+ peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1) are a powerful diagnostic tool, immediately confirming the presence of two chlorine atoms.[9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the protonated molecule [M+H]⁺.
-
Analysis: Analyze using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.
-
Data Interpretation:
-
Confirm the measured m/z of the monoisotopic [M+H]⁺ peak matches the theoretical value with <5 ppm error.
-
Verify the presence and relative intensities of the M+2 and M+4 isotopic peaks.
-
| Ion | Theoretical m/z | Expected Relative Intensity | Purpose |
| [C₉H₁₀³⁵Cl₂NO₂]⁺ | 234.0088 | 100% | Confirms base molecular formula. |
| [C₉H₁₀³⁵Cl³⁷ClNO₂]⁺ | 236.0059 | ~65% | Confirms presence of two Cl atoms. |
| [C₉H₁₀³⁷Cl₂NO₂]⁺ | 237.9998 | ~10% | Confirms presence of two Cl atoms. |
| Caption: Expected HRMS data for the protonated molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is used to assemble the molecular structure piece by piece.
Causality: Each unique proton and carbon in the molecule will produce a distinct signal in the NMR spectrum. The chemical shift, integration (for ¹H), and coupling patterns reveal the electronic environment and connectivity of the atoms.
Expected ¹H NMR Signals:
-
Aromatic Protons: The 2,6-dichlorophenyl group will show a characteristic pattern (a triplet and a doublet) for the three protons on the ring.
-
Aliphatic Protons: The α-proton (-CH) and the β-protons (-CH₂) will appear as multiplets due to coupling with each other. The α-proton is adjacent to the chiral center.[3]
-
Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons may be visible, often as broad signals, or may exchange with a deuterated solvent.
Expected ¹³C NMR Signals:
-
Nine distinct carbon signals are expected, corresponding to the carbonyl carbon, the α- and β-carbons, and the six carbons of the dichlorophenyl ring.
Experimental Protocols:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a standard proton spectrum. Integrate peaks to determine proton ratios.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It will show a clear correlation between the α-proton and the β-protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.
| Signal Group | Approx. ¹H Shift (ppm) | Approx. ¹³C Shift (ppm) | Key COSY Correlation | Key HSQC Correlation |
| Aromatic (3H) | 7.2 - 7.6 | 128 - 135 | To each other | C-H aromatic signals |
| α-Proton (1H) | ~4.0 - 4.5 | ~55 - 60 | β-Protons | Cα-Hα |
| β-Protons (2H) | ~3.0 - 3.5 | ~35 - 40 | α-Proton | Cβ-Hβ |
| Carbonyl | N/A | ~170 - 175 | N/A | N/A |
| Caption: Predicted NMR data and key correlations for structure confirmation. |
Stereochemical Elucidation: Defining the 3D Architecture
Confirming the planar structure is only half the battle. The absolute configuration at the α-carbon—the '(S)' in the name—is the most critical parameter for biological function.[10]
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the workhorse method for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[11]
Causality: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[2] This differential interaction leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[11][12]
Experimental Protocol: Chiral HPLC
-
Column: Use a teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[11]
-
Mobile Phase: An isocratic mixture of methanol and a volatile buffer like ammonium formate. The organic modifier concentration can be optimized to achieve the best resolution.[13]
-
Sample Preparation: Dissolve the sample in the mobile phase. Also prepare a sample of the racemic (R/S) mixture to confirm peak identity and resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 265 nm).
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject the sample of interest. An enantiomerically pure (S)-isomer should yield a single peak corresponding to the retention time of the (S)-enantiomer.
-
Calculate enantiomeric excess: % ee = [([S] - [R]) / ([S] + [R])] x 100.
-
Circular Dichroism (CD) Spectroscopy: A Chiroptical Signature
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.[14][15]
Causality: Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign.[16] While predicting the sign of the CD signal (a Cotton effect) from first principles can be complex, comparing the experimental spectrum to that of a known standard or a related L-amino acid can provide strong corroborating evidence for the assigned absolute configuration.[17]
Caption: Simplified workflow of a Circular Dichroism experiment.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or methanol) at a known concentration. The solvent must be transparent in the measurement region.
-
Instrument: Use a CD spectropolarimeter.
-
Measurement: Scan the appropriate UV region (e.g., 190-250 nm for peptide backbone transitions or 250-300 nm for aromatic side chains).[15]
-
Data Analysis: Compare the obtained spectrum's sign and shape to literature data for L-amino acids or a certified reference standard of the (S)-isomer. The spectrum should be a mirror image of the (R)-isomer's spectrum.
X-ray Crystallography: The Unambiguous Answer
Single-crystal X-ray crystallography is the gold-standard technique for determining the absolute configuration of a chiral molecule.[18][19]
Causality: This method involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise 3D location of every atom in the molecule. By analyzing anomalous dispersion effects (the Bijvoet method), the true, unambiguous absolute configuration (R vs. S) can be determined without reference to any other standard.[20][21]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Grow a single crystal of the compound of sufficient size and quality. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Co-crystallization with a chaperone molecule can sometimes facilitate this process for difficult-to-crystallize compounds.[22]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure, yielding a 3D model of the molecule.
-
Absolute Structure Determination: Refine the data to calculate the Flack parameter. A value close to 0 for the assigned (S)-configuration (and close to 1 for the opposite (R)-configuration) provides high confidence in the stereochemical assignment.[21]
Conclusion: A Triad of Validation
The robust structure elucidation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid rests on a triad of analytical validation:
-
Constitution: HRMS and 1D/2D NMR confirm the molecular formula and atomic connectivity.
-
Purity & Relative Configuration: Chiral HPLC establishes the enantiomeric purity.
-
Absolute Configuration: X-ray crystallography provides the definitive, unambiguous assignment of the (S)-stereocenter, which can be further corroborated by chiroptical methods like CD spectroscopy.
By integrating these orthogonal techniques, researchers and drug developers can possess the highest degree of confidence in the structural integrity of this critical chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.
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